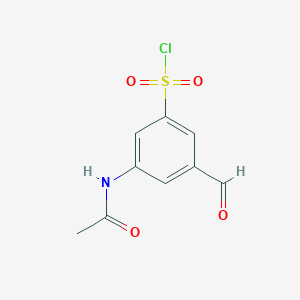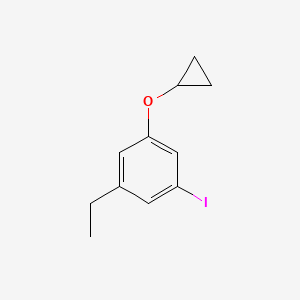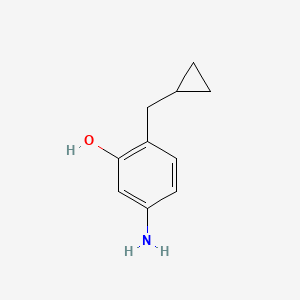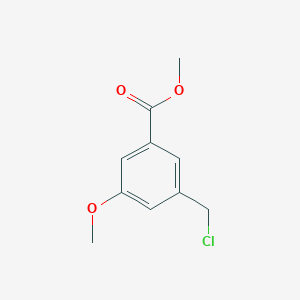
Methyl 3-(chloromethyl)-5-methoxybenzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 3-(chloromethyl)-5-methoxybenzoate: is an organic compound with the molecular formula C10H11ClO3 It is a derivative of benzoic acid, featuring a chloromethyl group and a methoxy group attached to the benzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions:
Starting Material: The synthesis typically begins with 3-hydroxybenzoic acid.
Esterification: The hydroxyl group is first methylated using methanol and an acid catalyst to form methyl 3-hydroxybenzoate.
Chloromethylation: The methyl ester is then subjected to chloromethylation using formaldehyde and hydrochloric acid in the presence of a Lewis acid catalyst like zinc chloride. This introduces the chloromethyl group at the 3-position of the benzene ring.
Industrial Production Methods: Industrial production methods often involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors and more efficient catalysts to increase yield and reduce reaction times.
Análisis De Reacciones Químicas
Types of Reactions:
Substitution Reactions: The chloromethyl group can undergo nucleophilic substitution reactions with various nucleophiles such as amines, thiols, and alcohols.
Oxidation: The methoxy group can be oxidized to a carboxyl group under strong oxidative conditions.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide, potassium thiolate, or primary amines in polar aprotic solvents.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous conditions.
Major Products:
Substitution: Formation of various substituted benzoates depending on the nucleophile used.
Oxidation: Conversion to carboxylic acids.
Reduction: Formation of alcohols.
Aplicaciones Científicas De Investigación
Chemistry:
Intermediate in Organic Synthesis: Used as a building block for the synthesis of more complex molecules.
Protecting Group: The methoxy group can serve as a protecting group for hydroxyl functionalities during multi-step synthesis.
Biology and Medicine:
Pharmaceuticals: Potential precursor for the synthesis of bioactive compounds.
Biochemical Studies: Used in the study of enzyme-catalyzed reactions involving ester hydrolysis.
Industry:
Polymer Chemistry: Used in the synthesis of specialty polymers and resins.
Agrochemicals: Intermediate in the production of herbicides and pesticides.
Mecanismo De Acción
The mechanism of action of methyl 3-(chloromethyl)-5-methoxybenzoate largely depends on the specific chemical reactions it undergoes. For instance, in nucleophilic substitution reactions, the chloromethyl group acts as an electrophile, attracting nucleophiles to form new bonds. The methoxy group can influence the reactivity of the benzene ring by donating electron density through resonance, making certain positions more reactive.
Comparación Con Compuestos Similares
Methyl 3-(bromomethyl)-5-methoxybenzoate: Similar structure but with a bromomethyl group instead of chloromethyl.
Methyl 3-(hydroxymethyl)-5-methoxybenzoate: Contains a hydroxymethyl group instead of chloromethyl.
Methyl 3-(methoxymethyl)-5-methoxybenzoate: Features a methoxymethyl group.
Uniqueness:
Reactivity: The chloromethyl group in methyl 3-(chloromethyl)-5-methoxybenzoate is more reactive towards nucleophiles compared to the bromomethyl and methoxymethyl groups.
Applications: Its unique reactivity makes it a valuable intermediate in the synthesis of various complex molecules, especially in pharmaceutical and agrochemical industries.
Propiedades
Fórmula molecular |
C10H11ClO3 |
|---|---|
Peso molecular |
214.64 g/mol |
Nombre IUPAC |
methyl 3-(chloromethyl)-5-methoxybenzoate |
InChI |
InChI=1S/C10H11ClO3/c1-13-9-4-7(6-11)3-8(5-9)10(12)14-2/h3-5H,6H2,1-2H3 |
Clave InChI |
GKBQFOVJFIOQFU-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC(=CC(=C1)C(=O)OC)CCl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


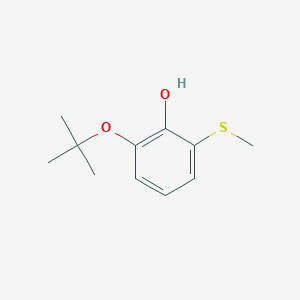
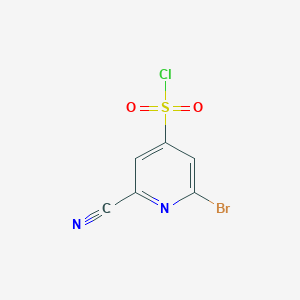
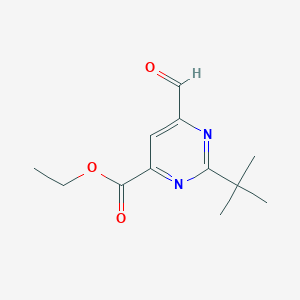
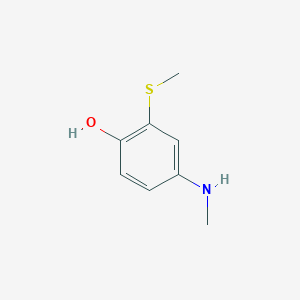
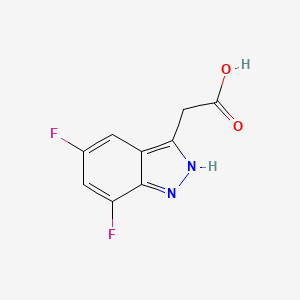
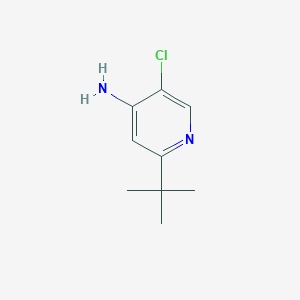

![3-Bromo-6-(trifluoromethyl)imidazo[1,2-A]pyrimidine](/img/structure/B14844808.png)
![6,7-Dihydro-5H-pyrrolo[3,4-B]pyridine-3-carbonitrile](/img/structure/B14844814.png)

